6-benzyl-3-((3,4-dimethoxyphenethyl)amino)-1,2,4-triazin-5(4H)-one

Description

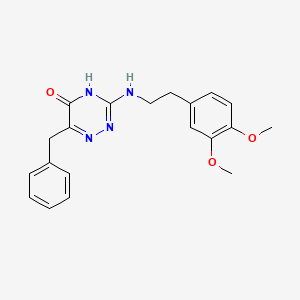

6-Benzyl-3-((3,4-dimethoxyphenethyl)amino)-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by a benzyl group at position 6 and a 3,4-dimethoxyphenethylamino substituent at position 2. The triazinone core (1,2,4-triazin-5-one) is a six-membered heterocyclic ring containing three nitrogen atoms, which confers structural rigidity and hydrogen-bonding capabilities. This compound is of interest due to its structural similarity to bioactive triazinones reported in antimicrobial, antifungal, and anticancer research .

Properties

IUPAC Name |

6-benzyl-3-[2-(3,4-dimethoxyphenyl)ethylamino]-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-26-17-9-8-15(13-18(17)27-2)10-11-21-20-22-19(25)16(23-24-20)12-14-6-4-3-5-7-14/h3-9,13H,10-12H2,1-2H3,(H2,21,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCPULMICPYXOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC2=NN=C(C(=O)N2)CC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3-((3,4-dimethoxyphenethyl)amino)-1,2,4-triazin-5(4H)-one typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and nitriles, under acidic or basic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.

Attachment of the Dimethoxyphenethyl Group: The dimethoxyphenethyl group can be attached through a nucleophilic aromatic substitution reaction, using 3,4-dimethoxyphenethylamine and appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-3-((3,4-dimethoxyphenethyl)amino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticonvulsant Activity

Research indicates that compounds with a triazine backbone, similar to 6-benzyl-3-((3,4-dimethoxyphenethyl)amino)-1,2,4-triazin-5(4H)-one, exhibit anticonvulsant properties. A study highlighted that certain triazines are effective in treating convulsions and epilepsy by acting on neurotransmitter systems within the central nervous system (CNS) . The specific mechanism involves modulation of GABAergic and glutamatergic pathways, which can be beneficial in managing seizure disorders.

2. Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Benzimidazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response . This inhibition could translate to therapeutic benefits in conditions characterized by inflammation, such as arthritis or other chronic inflammatory diseases.

3. Neuroprotective Effects

Given the compound's ability to interact with CNS pathways, it may also possess neuroprotective properties. Compounds similar to 6-benzyl-3-((3,4-dimethoxyphenethyl)amino)-1,2,4-triazin-5(4H)-one have been studied for their capacity to protect neuronal cells from oxidative stress and apoptosis . This application is particularly relevant in neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-benzyl-3-((3,4-dimethoxyphenethyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Binding: It may interact with cellular receptors, modulating their activity.

Signal Transduction: The compound may affect intracellular signaling pathways, leading to changes in cellular behavior.

Comparison with Similar Compounds

Table 1: Key Substituents and Their Impact on Triazinone Derivatives

Key Observations :

- Lipophilicity: The benzyl group in the target compound likely enhances membrane permeability compared to amino-substituted analogs (e.g., 4b) .

- Electronic Effects: Methoxy groups in the phenethylamino substituent may stabilize charge-transfer interactions, akin to halogenated derivatives (e.g., 20b) .

- Hydrogen Bonding: The 3,4-dimethoxy motif provides dual H-bond donors, contrasting with single-methoxy or nonpolar substituents in analogs like 4b and 4c .

Comparison :

- The target compound may require multi-step synthesis involving benzylation and phenethylamination, similar to methods in . Microwave-assisted protocols (e.g., ) could enhance efficiency compared to traditional reflux .

Physicochemical Properties

- Solubility : The 3,4-dimethoxyphenethyl group may improve aqueous solubility relative to purely aromatic analogs (e.g., benzylmercapto derivatives in ) due to polar methoxy groups.

- Stability : Methoxy groups are less prone to oxidation than thioethers (e.g., 4 in ), suggesting enhanced stability under physiological conditions.

- Crystallinity: Hydrogen-bonding networks (N-H⋯N/O) observed in triazinones are likely conserved in the target compound, aiding crystallinity.

Biological Activity

6-benzyl-3-((3,4-dimethoxyphenethyl)amino)-1,2,4-triazin-5(4H)-one is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular structure of 6-benzyl-3-((3,4-dimethoxyphenethyl)amino)-1,2,4-triazin-5(4H)-one can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzyl and phenethyl amines with triazine derivatives. The synthetic pathway often includes steps such as:

- Formation of the Triazine Core : Utilizing hydrazine derivatives and carbonyl compounds.

- Substitution Reactions : Introducing the benzyl and dimethoxyphenethyl groups through nucleophilic substitution mechanisms.

Anticancer Properties

Recent studies have indicated that compounds similar to 6-benzyl-3-((3,4-dimethoxyphenethyl)amino)-1,2,4-triazin-5(4H)-one exhibit significant anticancer activity. For instance:

- In vitro Studies : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 50 µM .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds are reported as follows:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 6-benzyl-3-((3,4-dimethoxyphenethyl)amino)-1,2,4-triazin-5(4H)-one | 25 | Staphylococcus aureus |

| Related Triazine Derivative | 30 | Escherichia coli |

The proposed mechanism for the biological activity of this compound includes:

- Inhibition of Enzymatic Pathways : Similar triazine derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells through activation of caspases .

Case Study 1: Anticancer Activity

A study conducted on a series of triazine derivatives revealed that the introduction of dimethoxyphenethyl groups significantly enhanced anticancer activity compared to unsubstituted triazines. The study found that the compound induced apoptosis in breast cancer cells via the mitochondrial pathway .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound exhibited strong activity against multidrug-resistant strains of bacteria. The researchers noted that the presence of the benzyl group was crucial for enhancing membrane permeability in bacterial cells .

Q & A

(Basic) What synthetic routes are established for synthesizing 6-benzyl-3-((3,4-dimethoxyphenethyl)amino)-1,2,4-triazin-5(4H)-one and its intermediates?

Methodological Answer:

Key synthetic strategies involve amino-lysis of mercapto-triazinones followed by condensation with aldehydes and cycloaddition reactions. For example:

- Amino-lysis : React 3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one with ethanol under reflux to yield 3-amino-6-phenyl derivatives .

- Schiff Base Formation : Condense the amino intermediate with aldehydes (e.g., 2-hydroxybenzaldehyde) to form arylidene derivatives.

- Cycloaddition : Use thioglycolic acid in dioxane to generate 4-thiazolidinone derivatives .

- Fluoroalkylation : Introduce trifluoroacetyl groups via ethyl trifluoroacetate in THF, targeting active methylene positions over NH protons .

(Basic) How is spectroscopic characterization (e.g., NMR, IR) applied to confirm the structure of triazinone derivatives?

Methodological Answer:

- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1670 cm⁻¹, NH/ NH₂ stretches at 3100–3200 cm⁻¹) and monitor reaction progress (e.g., loss of NH₂ signals after condensation) .

- ¹H/¹³C NMR : Assign protons (e.g., aromatic δ 6.9–7.68 ppm, CH₂ at δ 2.68 ppm) and carbons (e.g., C=O at δ 172.95 ppm). Disappearance of NH₂ signals confirms Schiff base formation .

- Elemental Analysis : Validate purity and stoichiometry .

(Advanced) How can conflicting spectral data in structural elucidation be resolved?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine IR, NMR, and mass spectrometry to resolve ambiguities. For example, IR confirms NH₂ loss after condensation, while ¹³C NMR distinguishes C-NH₂ (δ ~147 ppm) from triazine carbons (δ ~115 ppm) .

- Dynamic Processes : For tautomerism (e.g., hydrazone ↔ bicyclic forms), use variable-temperature NMR to study equilibrium shifts .

(Advanced) What factors influence regioselectivity in substitutions on the triazinone core?

Methodological Answer:

- Electrophilic vs. Nucleophilic Sites : Fluoroalkylation targets electron-rich methylene (COCH₂) over NH due to steric and electronic factors .

- Solvent Effects : Polar aprotic solvents (e.g., THF) favor nucleophilic substitution at specific positions .

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) direct reactions to adjacent sites .

(Basic) What initial biological assays evaluate triazinone derivatives?

Methodological Answer:

- Antimicrobial Screening : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi. Fluorinated derivatives show enhanced activity due to lipophilicity .

- Cytotoxicity Assays : MTT or resazurin assays in mammalian cell lines to assess safety profiles .

(Advanced) How are structure-activity relationship (SAR) studies designed for triazinone derivatives?

Methodological Answer:

- Systematic Substituent Variation : Modify benzyl, phenethyl, or methoxy groups to assess impacts on bioactivity. For example, fluorinated analogs increase membrane permeability .

- Pharmacophore Mapping : Identify critical moieties (e.g., trifluoromethyl, thiazolidinone) for anti-biofilm activity via comparative assays .

(Advanced) How to analyze discrepancies in biological activity across derivatives?

Methodological Answer:

- Assay Condition Control : Standardize inoculum size, media pH, and incubation time to minimize variability .

- Mechanistic Studies : Use fluorescence microscopy to compare biofilm inhibition efficacy between derivatives with/without thiadiazole rings .

- Statistical Validation : Apply ANOVA or multivariate analysis to confirm significance of structural modifications .

(Basic) What are common degradation products and pathways under environmental conditions?

Methodological Answer:

- Soil Metabolism : Degradation via deamination (yielding 1,2,4-triazin-3,5-diones) and thiodealkylation (producing desamino metabolites). Monitor using HPLC-MS .

- pH-Dependent Degradation : Acidic soils favor microbial breakdown to CO₂, while alkaline conditions slow degradation .

(Advanced) How to optimize reaction conditions for improved yield and purity?

Methodological Answer:

- Solvent Selection : Reflux in ethanol or dioxane improves cycloaddition yields vs. THF .

- Catalyst Use : Employ Lewis acids (e.g., ZnCl₂) to accelerate Schiff base formation.

- Purification Techniques : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate pure products .

(Advanced) What computational methods support mechanistic studies of triazinone reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.